4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate
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Overview
Description
4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate is a complex organic compound that features a benzoate group linked to a butoxycarbonyl moiety, which is further connected to a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate typically involves multi-step organic reactions. One common approach is the esterification of benzoic acid derivatives with butoxycarbonyl intermediates, followed by phosphorylation reactions to introduce the phenoxy(phenyl)phosphoryl group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The phosphoryl group can be reduced to form phosphines.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction can produce phosphine derivatives.
Scientific Research Applications
4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate exerts its effects involves interactions with specific molecular targets. The phosphoryl group can interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]phenyl acetate
- 4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]phenyl ether
Uniqueness
4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
189071-19-0 |
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Molecular Formula |
C24H22O8P- |
Molecular Weight |
469.4 g/mol |
IUPAC Name |
4-[4-hydroxy-2-[phenoxy(phenyl)phosphoryl]oxybutoxy]carbonylbenzoate |
InChI |
InChI=1S/C24H23O8P/c25-16-15-21(17-30-24(28)19-13-11-18(12-14-19)23(26)27)32-33(29,22-9-5-2-6-10-22)31-20-7-3-1-4-8-20/h1-14,21,25H,15-17H2,(H,26,27)/p-1 |
InChI Key |
ZHDPEIDJTNHTJR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)OC(CCO)COC(=O)C3=CC=C(C=C3)C(=O)[O-] |
Origin of Product |
United States |
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